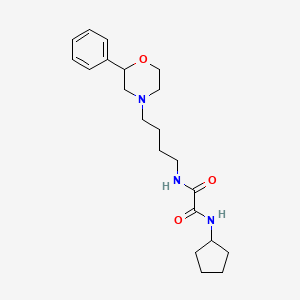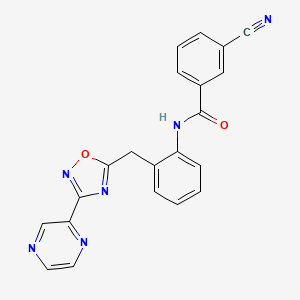
3-cyano-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C17H12N4O2. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.30 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Pharmacological Research
This compound, due to its structural similarity with pyrazoline derivatives, may be involved in pharmacological research. Pyrazolines are known for their wide range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The presence of a pyrazinyl oxadiazolyl moiety could imply potential neuroprotective or neurotoxic effects, which could be an area of interest for neurological studies .
Drug Synthesis
The compound’s structure suggests it could serve as a scaffold for the synthesis of new drugs. Its heterocyclic core is a common feature in many pharmaceutical agents, indicating its utility in drug design and development. Researchers might explore its incorporation into molecules targeting various diseases, leveraging its potential biological activity .
Agricultural Chemistry
Compounds with pyrazoline structures have been used in agricultural chemistry, particularly as part of pesticides or herbicides. The compound could be investigated for its efficacy in protecting crops from pests or diseases, contributing to higher agricultural productivity .
Material Science
The unique chemical structure of this compound could make it a candidate for material science research, particularly in the development of organic semiconductors or photovoltaic materials. Its potential for electrical conductivity or light absorption could be explored to create new materials for electronic devices .
Chemical Biology
In chemical biology, this compound could be used as a probe to study biological systems. Its interaction with various enzymes or receptors could provide insights into the functioning of biological pathways, potentially leading to the discovery of new therapeutic targets .
Environmental Science
The compound’s potential reactivity with pollutants or toxins could make it useful in environmental science research. It could be studied for its ability to neutralize harmful substances or as part of a system to detect environmental contaminants .
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O2/c22-12-14-4-3-6-16(10-14)21(28)25-17-7-2-1-5-15(17)11-19-26-20(27-29-19)18-13-23-8-9-24-18/h1-10,13H,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWQLEZXUUFFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

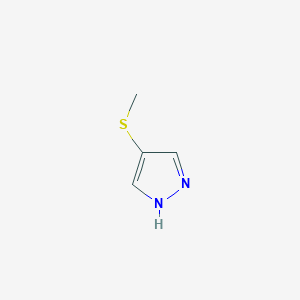
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)
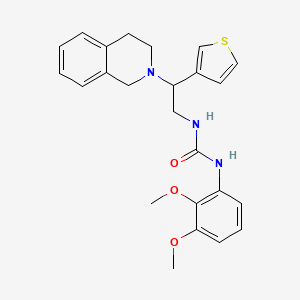
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)


![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
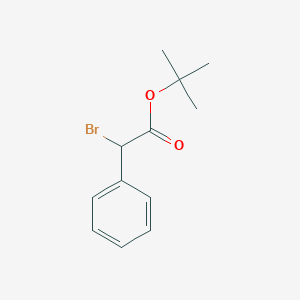
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)



